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Benzophenone hydrazone

Cat. No.: B127882
CAS No.: 5350-57-2
M. Wt: 196.25 g/mol
InChI Key: QYCSNMDOZNUZIT-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Hydrazone as a Versatile Chemical Compound

Benzophenone hydrazone is an organic compound that belongs to the class of hydrazones, which are characterized by the >C=N-NH₂ functional group. It is synthesized through the condensation reaction of benzophenone and hydrazine (B178648). chemicalland21.com The compound typically appears as a white to light yellow crystalline powder. chemicalbook.comfishersci.com Its versatility stems from its chemical reactivity and thermal stability, making it a valuable reagent in diverse chemical reactions. nbinno.com

The core structure of this compound, featuring two phenyl rings attached to a carbon double-bonded to a nitrogen atom, which is in turn bonded to a primary amine group, allows for a wide range of chemical modifications. This adaptability enables the synthesis of a vast library of derivatives with tailored properties for specific applications. chemicalbook.com It is soluble in various organic solvents like ether, benzene (B151609), and chloroform, which facilitates its use in a variety of reaction conditions. chemicalbook.comtalentchemicals.com

Historical Context and Significant Discoveries in this compound Research

The study of hydrazones dates back to the late 19th century, with German chemist Theodor Curtius making significant contributions to the understanding of hydrazine and its derivatives. researchgate.netnih.govwikipedia.org The Fischer indole (B1671886) synthesis, discovered in 1883, which utilizes arylhydrazones as key precursors, marked an early and significant application of this class of compounds. rsc.orgresearchgate.netresearchgate.net

A pivotal development in the utility of this compound came with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald research group, for instance, developed a method for the palladium-catalyzed N-arylation of this compound, providing a more versatile and efficient route to N-aryl hydrazones, which are crucial intermediates for the Fischer indole synthesis. rsc.orgorganic-chemistry.orgmit.eduacs.org This innovation circumvented the need to handle often unstable aryl hydrazines directly. Further advancements include the development of nickel-catalyzed cross-coupling reactions of this compound with aryl bromides. acs.org These methodological breakthroughs have significantly broadened the scope of molecules accessible from this versatile precursor.

Current State of this compound Research and Emerging Trends

Contemporary research on this compound is vibrant and multifaceted, with several emerging trends. In materials science, there is a growing interest in using this compound and its derivatives as building blocks for advanced materials. researchgate.net This includes their use as photostabilizers to protect polymers from UV degradation and in the development of novel photo-switchable materials. chemicalbook.comscholaris.ca The ability of triaryl-hydrazones to undergo efficient Z/E photochromism in the solid state is a particularly exciting area of investigation. fishersci.com

In medicinal chemistry, this compound serves as a scaffold for the synthesis of a wide array of biologically active compounds. sioc-journal.cn Researchers are actively exploring its derivatives for their potential as anticancer, antimicrobial, and antiviral agents. nbinno.comnih.govresearchgate.netnih.gov For instance, certain this compound derivatives have shown potent antiproliferative activities against various cancer cell lines. researchgate.netnih.gov The development of hydrazone-based compounds for the management of diabetes is also an active area of research. nih.gov

Furthermore, the field of catalysis is witnessing new applications for this compound. It is used as a precursor for the in-situ generation of diazo compounds, which are valuable intermediates in various catalytic transformations, including cyclopropanation and C-H insertion reactions. wikipedia.org The development of electrochemical methods for the oxidation of this compound to generate these reactive species represents a more sustainable and efficient approach. chemimpex.comnih.govfrontiersin.org

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences is undeniable. It serves as a critical precursor for the synthesis of a diverse range of organic molecules, from pharmaceuticals to advanced materials. chemicalland21.comtalentchemicals.com Its role in the synthesis of diphenyldiazomethane, a valuable reagent in organic synthesis, is a prime example of its utility. chemicalland21.comsioc-journal.cnorgsyn.org

The compound's application extends to analytical chemistry, where it is used in the development of fluorescent probes for the detection of metal ions. nbinno.comresearchgate.net The complexation of this compound with metal ions can lead to a detectable change in fluorescence, enabling the quantification of these ions in various samples. nbinno.com

Moreover, its use as a photoinitiator in polymerization processes and as a photostabilizer highlights its importance in polymer chemistry. researchgate.netphyschemres.orgmdpi.com The ability of this compound to absorb UV radiation and dissipate the energy protects polymeric materials from degradation, thereby extending their lifespan and performance. chemicalbook.com In essence, this compound is a versatile and indispensable tool for chemists, driving innovation across a broad spectrum of scientific disciplines.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂ chemicalbook.comchemicalbook.com
Molecular Weight 196.25 g/mol chemicalbook.comchemicalbook.com
Appearance White to light yellow crystalline powder chemicalbook.comfishersci.com
Melting Point 95-99 °C chemicalbook.comfishersci.comchemicalbook.comchemicalbook.com
Boiling Point 225-230 °C at 55 mmHg chemicalbook.comfishersci.comchemicalbook.com
Solubility Soluble in ether, benzene, chloroform; sparingly soluble in water chemicalbook.comtalentchemicals.comchemicalbook.com
pKa 1.44 ± 0.70 (Predicted) chemicalbook.com

Key Reactions and Transformations

ReactionReagents and ConditionsProduct(s)YieldSource(s)
Synthesis of Diphenyldiazomethane Yellow mercury(II) oxide, petroleum ether, room temperatureDiphenyldiazomethane89-96% orgsyn.org
Synthesis of Diphenyldiazomethane (Electro-oxidation) Heterogeneous electrolytic systemDiphenyldiazomethane74% sioc-journal.cn
Fischer Indole Synthesis (Pd-catalyzed) Aryl bromide, Pd(OAc)₂/BINAP, NaOtBu, toluene, refluxN-ArylindolesGood to excellent organic-chemistry.orgmit.eduacs.org
Shapiro Reaction 2 equivalents of organolithium reagent (e.g., n-BuLi)AlkeneVaries wikipedia.orgwikipedia.orgslideshare.net
Bamford-Stevens Reaction Base (e.g., Na, alkoxide)AlkeneVaries wikipedia.org

Applications in Academic Research

Application AreaSpecific UseKey Findings/ExamplesSource(s)
Medicinal Chemistry Anticancer AgentsGuanylhydrazone derivatives showed potent antiproliferative activity against renal cancer cells (A498) with IC₅₀ values as low as 0.28 µM. researchgate.net
Medicinal Chemistry Antimicrobial AgentsPhenylhydrazone derivatives demonstrated MIC values of 138 µM against Klebsiella pneumoniae and 165 µM against Streptococcus pneumoniae.
Medicinal Chemistry Antidiabetic AgentsBis(dimethylamino)this compound derivatives showed α-glucosidase inhibitory activity with IC₅₀ values as low as 0.28 µM. researchgate.netnih.gov
Materials Science Polymer PhotostabilizersIncorporation into polymer matrices improves thermal stability and UV resistance. chemicalbook.comchemimpex.com
Analytical Chemistry Fluorescent Metal Ion SensorsA rhodamine-appended benzophenone probe detected Pd²⁺ with a low detection limit of 34 nM. acs.org
Organic Synthesis Precursor to HeterocyclesUsed in the synthesis of indoles via the Fischer indole synthesis. chemicalland21.comrsc.orgresearchgate.netorganic-chemistry.org
Dye Synthesis Intermediate for DyesCan react with diazonium salts to form azo dyes. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B127882 Benzophenone hydrazone CAS No. 5350-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydrylidenehydrazine
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InChI

InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2
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InChI Key

QYCSNMDOZNUZIT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C13H12N2
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DSSTOX Substance ID

DTXSID6063806
Record name Methanone, diphenyl-, hydrazone
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Molecular Weight

196.25 g/mol
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Physical Description

White to yellow powder; [Acros Organics MSDS]
Record name Benzophenone hydrazone
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Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.000151 [mmHg]
Record name Benzophenone hydrazone
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CAS No.

5350-57-2
Record name Benzophenone hydrazone
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Record name Diphenylmethylidenehydrazine
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Record name Benzophenone hydrazone
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Record name Methanone, diphenyl-, hydrazone
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Record name Methanone, diphenyl-, hydrazone
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Record name Benzophenonehydrazone
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Record name DIPHENYLMETHYLIDENEHYDRAZINE
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Advanced Synthetic Methodologies for Benzophenone Hydrazone and Its Derivatives

Green Chemistry Approaches in Benzophenone (B1666685) Hydrazone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of benzophenone hydrazone synthesis, this involves optimizing reaction conditions, utilizing safer solvents and catalysts, and minimizing waste.

Optimized Reflux Methods with Acid Catalysis for this compound Production

Traditional synthesis of this compound involves the condensation reaction of benzophenone with hydrazine (B178648) hydrate (B1144303), typically under reflux with an acid catalyst. orgsyn.orgresearchgate.net Optimization of this method has focused on improving yield, reducing reaction time, and using more benign reagents. Acetic acid is often used as a replacement for stronger, more hazardous acids like sulfuric acid. orientjchem.orgresearchgate.net The choice of solvent and the molar ratio of reactants are also critical factors. For instance, using absolute methanol (B129727) with a 2.8:1 molar ratio of hydrazine hydrate to benzophenone and 2% acetic acid catalyst at reflux temperature requires 9 hours. semanticscholar.org Another approach utilizes ethylene (B1197577) glycol as the solvent, achieving yields of over 95% in just 1.5 to 2.5 hours of reflux. google.com A procedure using p-toluene sulfonic acid as a catalyst in ethanol (B145695) with an excess of hydrazine hydrate also reports yields exceeding 95%. researchgate.net

Table 1: Comparison of Optimized Reflux Methods
CatalystSolventReaction TimeYieldReference
Acetic AcidMethanol9 hoursNot specified semanticscholar.org
None specifiedEthylene Glycol1.5–2.5 hours~95% google.com
p-Toluene Sulfonic AcidEthanolNot specified>95% researchgate.net
None specified (excess hydrazine)Absolute Ethanol10 hours87% orgsyn.org

Synthesis in Ionic Liquids for this compound

Ionic liquids (ILs) have emerged as green alternative solvents due to their low volatility, thermal stability, and recyclability. google.com The synthesis of this compound in ILs proceeds under homogenous conditions, which can simplify handling and improve reaction rates. google.com Research has shown that using an ionic liquid catalyst can significantly shorten reaction times to as little as three hours. semanticscholar.org A patented method details the reaction of benzophenone and hydrazine hydrate in various alkyl imidazole (B134444) or alkyl pyridine-based ionic liquids at temperatures between 80-140°C, with reaction times ranging from 30 minutes to 6 hours. google.com This process not only achieves high yields (up to 98%) but also allows for the recycling of the ionic liquid, minimizing environmental impact. google.com

Table 2: this compound Synthesis in Various Ionic Liquids
Ionic LiquidTemperatureTimeYieldReference
1-butyl-3-methylimidazolium hexafluorophosphate110°C3 hours98.0% google.com
1-butyl-3-methylimidazolium acetate100°C4 hours96.4% google.com
1-butyl-3-methylimidazolium tetrafluoroborate (B81430)100°C4 hours96.4% google.com
1-butylpyridine tetrafluoroborate100°C3 hours94.9% google.com

Minimizing Hazardous Reagents in Hydrazone Formation

A key aspect of green chemistry is the reduction of hazardous reagents. In hydrazone synthesis, this includes moving away from highly concentrated or anhydrous hydrazine, which is toxic and volatile, towards lower concentration aqueous solutions of hydrazine hydrate. google.comorgsyn.org The use of aqueous media and the elimination of volatile organic solvents further enhance the safety and environmental profile of the synthesis. orientjchem.org Additionally, replacing strong mineral acids with milder catalysts like acetic acid or employing catalyst-free systems under ultrasonic or microwave irradiation represents a significant advancement. researchgate.netminarjournal.com For instance, the use of magnesium oxide nanoparticles as a recyclable, heterogeneous catalyst under solvent-free conditions provides a clean and non-acidic route for hydrazone synthesis. researchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in building molecular complexity. This compound serves as a valuable building block in such reactions.

Three-Component Reactions for Phosphonated Hydrazone Derivatives

An effective one-pot protocol for the synthesis of novel polysubstituted phosphonated hydrazones has been developed. orgchemres.orgorgchemres.org This reaction involves the combination of this compound, dialkyl acetylenedicarboxylates, and trialkyl or triphenyl phosphites. orgchemres.org The reaction proceeds smoothly in dichloromethane (B109758) at room temperature, demonstrating high atom economy and operational simplicity. orgchemres.org This method provides a facile route to functionalized organophosphorus compounds, which are of significant interest due to their potential biological activities. orgchemres.org The advantages of this approach include readily available starting materials, neutral reaction conditions, and high product yields. orgchemres.org

Facilitating C-N Bond Formation in Complex Systems

The formation of carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. rsc.org this compound is an effective nucleophile in transition-metal-catalyzed cross-coupling reactions, providing a robust method for C-N bond formation. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Evans-Lam reactions enable the coupling of this compound with aryl chlorides and aryl boronic acids, respectively. sioc-journal.cn These reactions produce N-aryl benzophenone hydrazones, which are versatile intermediates. sioc-journal.cnorganic-chemistry.org For example, these products can be hydrolyzed to form aryl hydrazines or used as substrates in Fischer indolizations for the synthesis of indoles. sioc-journal.cnorganic-chemistry.org Furthermore, a palladium-catalyzed arylation of this compound is a key step in an efficient, two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org

Synthesis of Specific this compound Derivatives

The versatile reactivity of the hydrazone moiety in this compound makes it a valuable precursor for the synthesis of a wide array of complex derivatives. Advanced synthetic methodologies have been developed to introduce various functional groups, leading to compounds with tailored properties for applications in materials science, analytical chemistry, and agrochemistry.

N-Acylated Thiourea (B124793) and Urea (B33335) Derivatives

A significant class of this compound derivatives includes N-acylated thioureas and ureas, which have been investigated for their biological activities. The synthesis of these compounds typically involves a multi-step process.

In one approach, a series of novel this compound N-acylated thiourea and urea derivatives were synthesized to explore their potential as insecticidal and acaricidal agents. nih.gov The general synthetic route commences with a starting this compound molecule which is then further functionalized. These compounds demonstrated excellent bioactivities against various pests. nih.gov The structure-activity relationship studies indicated that the nature of the substituents on the aromatic rings and the type of acyl group (thiourea or urea) significantly influence their biological efficacy. nih.gov

The synthesis of N-acyl thiourea derivatives, in a more general context, often proceeds through the formation of an isothiocyanate intermediate. This is achieved by the condensation of an acid chloride with ammonium (B1175870) thiocyanate. The resulting isothiocyanate is then reacted with an appropriate amine via nucleophilic addition to yield the final N-acyl thiourea product. nih.gov

Table 1: Examples of Synthesized this compound N-Acylated (Thio)Urea Derivatives and Their Acaricidal Activity nih.gov

Compound IDR GroupXLC50 (mmol L-1) against T. cinnabarinus
8a2-ClS0.305
8b3-ClS0.456
8c4-ClS0.389
12b3-ClO0.413
12c4-ClO0.355
12h2,4-diClO0.395
Parent Molecule--1.678

Data sourced from a study on the bioactivities of these compounds against the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov

Chromone-Hydrazone Ligands and Probes

Chromone-hydrazone derivatives are of interest due to the combined biological and optical properties of the chromone (B188151) and hydrazone moieties. mdpi.commagritek.com These compounds have potential applications as chemosensors for detecting metal ions. mdpi.comsciforum.net

The synthesis of these ligands is typically achieved through a condensation reaction. In a representative synthesis, 3-formylchromone is reacted with benzophenone-hydrazone. mdpi.com The reaction is often carried out in ethanol with a catalytic amount of an acid, such as p-toluenesulfonic acid (pTSA), under reflux conditions for several hours. mdpi.com The resulting chromone-hydrazone derivatives are usually obtained as colored solids with good yields, ranging from 40% to 60%. mdpi.com

The structures of these synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). mdpi.comsciforum.net The presence of multiple coordination sites within these molecules makes them effective chelating agents for various metal cations. mdpi.com

Table 2: Synthesis of Chromone-Hydrazone Derivative (II) from this compound mdpi.com

Reactant 1Reactant 2SolventCatalystConditionsProductYield
3-FormylchromoneBenzophenone-hydrazoneEthanolpTSA (few drops)Reflux, 6 hChromone-hydrazone (II)40-60%

Vic-Dioxime Ligands Containing this compound Units

Vic-dioximes are well-known for their ability to form stable complexes with transition metal ions. Incorporating a this compound unit into a vic-dioxime structure creates a novel ligand with potentially enhanced coordination properties.

A new vic-dioxime ligand featuring a this compound unit, N′-(this compound)glyoxime, has been synthesized. tandfonline.com The preparation involves the reaction of this compound with anti-chloroglyoxime in absolute ethanol. tandfonline.com This ligand has been used to synthesize a series of mononuclear metal complexes with nickel(II), cobalt(II), copper(II), zinc(II), and cadmium(II). tandfonline.com

The characterization of both the ligand and its metal complexes is carried out using elemental analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as magnetic susceptibility measurements and thermal analysis (DTA/TG). tandfonline.com These analyses help to elucidate the geometry of the metal complexes; for instance, square-planar geometry was proposed for the Ni(II) and Cu(II) complexes, while tetrahedral and octahedral geometries were suggested for the Zn(II)/Cd(II) and Co(II) complexes, respectively. tandfonline.com

Industrial Scale Synthesis and Optimization for this compound

The synthesis of this compound itself is a foundational reaction, and its optimization for industrial-scale production is crucial. The primary method involves the reaction of benzophenone with hydrazine hydrate. nbinno.comgoogle.com

Several factors can be optimized to improve the yield and purity of the product while ensuring the process is safe and economical for industrial application. nbinno.comgoogle.com Key parameters for optimization include reaction time, temperature, the molar ratio of reactants, and the choice of solvent and catalyst. nbinno.comsemanticscholar.org

One patented method designed for industrial production involves a reflux reaction between benzophenone and hydrazine hydrate in the presence of ethylene glycol. google.com The process is straightforward: the reactants are heated for 1.5 to 2.5 hours, followed by cooling to induce crystallization. The product is then isolated by filtration and dried. This method is noted for its simplicity, safety, and high yield, making it suitable for large-scale manufacturing. google.com

Another approach to optimization involves the use of ionic liquids as both solvent and catalyst. google.com For example, reacting benzophenone with a 45% hydrazine hydrate solution in 1-butyl-3-methylimidazolium tetrafluoroborate at 120°C for 3 hours resulted in a 95.4% yield. google.com The use of ionic liquids is advantageous as they are non-volatile, non-flammable, and can often be recycled, which reduces environmental impact and process costs. google.com Catalysts such as acetic acid or sulfuric acid are also commonly used in conventional solvents like ethanol. nbinno.comsemanticscholar.org Optimization studies show that while an ionic liquid catalyst can significantly shorten reaction time, a more economical process can be achieved using acetic acid in methanol, albeit with a longer reaction time. semanticscholar.org

Table 3: Comparison of Different Synthetic Conditions for this compound

SolventCatalystReactant Ratio (Hydrazine Hydrate:BP)TemperatureTimeYieldReference
Ethylene GlycolNone specifiedNot specifiedReflux1.5-2.5 hHigh google.com
Absolute EthanolNone specified3.75:1 (molar)Reflux10 h87% researchgate.net
Ionic Liquid*Self-catalyzed~2:1 (molar)120°C3 h95.4% google.com
Absolute EthanolIonic Liquid (2%)2.8:1 (molar)Reflux3 hHigh semanticscholar.org
Absolute MethanolAcetic Acid (2%)2.8:1 (molar)Reflux9 hHigh semanticscholar.org

*1-butyl-3-methylimidazolium tetrafluoroborate

Reaction Mechanisms and Pathways of Benzophenone Hydrazone

Nucleophilic Addition Reactions of the Hydrazone Group

The terminal -NH2 group of benzophenone (B1666685) hydrazone is nucleophilic and can react with various electrophiles. This reactivity is harnessed in several metal-catalyzed cross-coupling reactions to form N-substituted derivatives.

One significant application is the N-arylation of benzophenone hydrazone. In a nickel-catalyzed cross-coupling reaction, this compound reacts with aryl bromides to form N-aryl benzophenone hydrazones. This method provides a convenient alternative to the direct synthesis of arylhydrazines researchgate.net. Similarly, palladium-catalyzed reactions have been developed for the N-arylation of hydrazones, representing a key step in syntheses such as the Fischer indole (B1671886) synthesis nih.gov.

The general mechanism for these palladium- or nickel-catalyzed N-arylations involves:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl halide (Ar-X) bond to form an arylpalladium(II) or arylnickel(II) complex.

Coordination and Deprotonation: The this compound coordinates to the metal center. A base present in the reaction mixture deprotonates the hydrazone's N-H group, forming a hydrazonato ligand.

Reductive Elimination: The aryl group and the hydrazonato ligand couple and are eliminated from the metal center, forming the N-aryl this compound product and regenerating the active metal catalyst.

Palladium catalysis is also employed in the allylic alkylation of hydrazones using hydroxy-tethered allyl carbonates. These reactions proceed under mild conditions without an external base and produce functionalized hydrazones that can be converted into biologically relevant molecules like pyridazines rsc.org.

Condensation Reactions Forming Hydrazone Derivatives

This compound can act as a nucleophile in condensation reactions with electrophilic partners, such as isocyanates, aldehydes, and ketones, to yield more complex hydrazone derivatives google.comresearchgate.net.

In a typical reaction, the lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbon of the condensation partner. For example, when reacting with a phenyl isocyanate, the nitrogen attacks the carbonyl carbon of the isocyanate google.com. This is followed by a proton transfer to form a substituted semicarbazone-type derivative. The reaction is often carried out in an ether solvent and can be performed at temperatures ranging from 0 °C to the reflux temperature of the solvent google.comgoogle.com.

The general pathway for condensation with an isocyanate is:

Nucleophilic Attack: The terminal amino group of this compound attacks the electrophilic carbon of the isocyanate (R-N=C=O).

Proton Transfer: The initially formed zwitterionic intermediate undergoes a proton transfer from the hydrazone nitrogen to the isocyanate nitrogen, resulting in the final stable derivative.

These condensation reactions are crucial for synthesizing a wide range of this compound derivatives with varied biological activities, including insecticidal properties nih.gov.

Oxidation and Reduction Processes of this compound

Oxidation

The oxidation of this compound is a well-established method for the synthesis of diphenyldiazomethane, a useful reagent for esterification and other reactions. This conversion is a dehydrogenation process, removing two hydrogen atoms from the amino group. A variety of oxidizing agents can accomplish this transformation.

The reaction of this compound with 1-chlorobenzotriazole involves oxidation to diphenyldiazomethane as the first step rsc.org. Other common chemical oxidants include yellow mercuric oxide, which is shaken with the hydrazone in a solvent like petroleum ether to produce the diazo compound in high yield orgsyn.org.

Oxidizing AgentProductReference
Yellow Mercuric Oxide (HgO)Diphenyldiazomethane orgsyn.org
1-ChlorobenzotriazoleDiphenyldiazomethane rsc.org
Lead Tetra-acetateDiphenyldiazomethane pharmaguideline.com
Magtrieve™ (CrO2)Diphenyldiazomethane youtube.com

Reduction

This compound can undergo reduction through two principal pathways. The most well-known is the Wolff-Kishner reduction , which serves to convert the original carbonyl group of benzophenone into a methylene group, yielding diphenylmethane pharmaguideline.comwikipedia.org. This reaction is performed under harsh, basic conditions at high temperatures masterorganicchemistry.comsciencemadness.org. The mechanism involves the following key steps beilstein-journals.orgbyjus.comlibretexts.org:

Hydrazone Anion Formation: A strong base (e.g., potassium hydroxide or potassium tert-butoxide) deprotonates the terminal nitrogen of the hydrazone wikipedia.orgmasterorganicchemistry.com.

Rearrangement: The resulting anion rearranges, which involves protonation at the carbon atom by a proton source (typically the high-boiling alcohol solvent like diethylene glycol) masterorganicchemistry.combeilstein-journals.org.

Second Deprotonation: The remaining N-H proton is removed by the base.

Nitrogen Elimination: This step is driven by the formation of the highly stable dinitrogen (N₂) molecule, which is eliminated to produce a carbanion pharmaguideline.combyjus.com.

Protonation: The carbanion is rapidly protonated by the solvent to yield the final alkane product, diphenylmethane beilstein-journals.org.

A second, distinct reduction process targets the C=N double bond of the hydrazone itself. Using magnesium in methanol (B129727), the C=N group can be reduced to a C-N single bond, converting this compound into (diphenylmethyl)hydrazine. This method provides a simple and convenient procedure for synthesizing substituted hydrazines from their corresponding hydrazones researchgate.net.

Electrooxidation of this compound to Diphenyldiazomethane

The oxidation of this compound to diphenyldiazomethane can also be achieved through electrochemical methods. This process avoids the use of often toxic heavy metal oxidants like mercuric oxide acs.org. Anodic oxidation provides a clean and efficient route to the diazo compound.

The mechanism of electrooxidation involves a two-electron, two-proton removal process at the anode surface. While the exact sequence can vary with conditions, a plausible pathway is:

First Single Electron Transfer (SET): The hydrazone undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: A base in the electrolyte solution removes a proton from the terminal nitrogen, yielding a hydrazonyl radical.

Second Single Electron Transfer (SET): The hydrazonyl radical is oxidized further by losing a second electron to the anode, forming a diazenium-type cation.

Second Deprotonation: The base removes the final proton, leading to the formation of the neutral diphenyldiazomethane molecule.

The diphenyldiazomethane can be generated in situ and used in subsequent reactions. For instance, when the electrolysis is conducted in methanol with sodium methoxide, the diazo compound can react further to form other products acs.org.

Mechanism of Diazo Intermediate Formation from Hydrazones

The conversion of hydrazones to diazo compounds is a general oxidative transformation not limited to this compound. The core of the mechanism is the formal removal of two protons and two electrons (a dehydrogenation) from the -NH₂ group acs.org.

With chemical oxidants, the reaction is typically initiated by the oxidant abstracting a hydrogen atom or coordinating to the nitrogen. In the presence of a base, an N-H proton is removed, followed by the elimination of the second hydrogen and the oxidant's reduced form to generate the C=N₂ double bond. For instance, oxidation with iodine in the presence of a base is thought to proceed through an N-iodo intermediate, from which hydrogen iodide is eliminated to form the diazo compound.

Electrochemical oxidation provides a clearer picture of sequential electron and proton loss. The general mechanism involves an initial single-electron transfer (SET) from the hydrazone to the anode, followed by deprotonation to give a neutral radical. A second SET and deprotonation sequence then yields the final diazo product acs.org. This ECEC (Electron-Proton-Electron-Proton) type mechanism is common in the electrochemical oxidation of nitrogen-containing compounds.

Photochemical Reaction Mechanisms of this compound

When subjected to ultraviolet (UV) radiation, this compound undergoes distinct reactions depending on the absence or presence of oxygen acs.org. Photolysis at wavelengths such as 2537 Å or 3000 Å excites the molecule, leading to bond cleavage and rearrangement.

In degassed (oxygen-free) solutions, the major photoproduct is diphenylmethane. The formation of this product is described as a photochemical Wolff-Kishner reduction . This pathway is believed to involve an initial intramolecular hydrogen migration from the nitrogen to the carbon within the excited hydrazone molecule to form an azo compound intermediate ((C₆H₅)₂CH–N=NH). This unstable azo compound then loses a molecule of dinitrogen (N₂) to form a radical pair, which subsequently combines to yield diphenylmethane acs.org.

Other minor products formed in the absence of air include benzophenone, benzophenone imine, and benzophenone azine, which can arise from competing reaction mechanisms such as the initial cleavage of the N-N bond acs.org.

ConditionMajor ProductMinor ProductsProposed MechanismReference
UV, AnaerobicDiphenylmethaneBenzophenone, Benzophenone imine, Benzophenone azinePhotochemical Wolff-Kishner Reduction acs.org
UV, AerobicBenzophenoneDiphenylmethanePhotooxygenation acs.org

Photooxygenation Mechanisms

In the presence of air (oxygen), the photochemical reaction pathway of this compound changes significantly. Photooxidation becomes the predominant process, leading to the formation of benzophenone as the major product, with diphenylmethane being formed in much smaller amounts acs.org.

The mechanism for photooxygenation likely involves the interaction of the photoexcited state of this compound (either a singlet or triplet state) with molecular oxygen. This interaction can lead to the formation of reactive oxygen species or proceed via electron or hydrogen atom transfer from the excited hydrazone to oxygen. The resulting intermediates would then decompose to yield benzophenone. This photooxidative cleavage of the C=N bond effectively regenerates the parent ketone from the hydrazone derivative, a reaction that can also be achieved using photocatalysts like TiO₂ under irradiation bohrium.com. The evidence suggests that this photooxidation is the main route of decomposition for this compound when photolyzed under aerobic conditions acs.org.

Triplet Sensitization Studies and Singlet State Reactivity

The photochemistry of this compound is characterized by its inefficiency, with a quantum yield for the disappearance of the starting material being less than 0.01. acs.org Triplet sensitization studies have been conducted to elucidate the nature of the excited state responsible for its reactivity. These studies indicate that the photoreactions of this compound proceed from the singlet excited state. acs.org

Product Formation Pathways (e.g., Diphenylmethane, Benzophenone Imine, Benzophenone Azine)

The photolysis of this compound yields several products, with diphenylmethane being the major product. Minor products include benzophenone, benzophenone imine, and benzophenone azine. acs.org The formation of these products can be explained through competing reaction mechanisms originating from the excited singlet state.

Diphenylmethane: The formation of the primary product, diphenylmethane, is proposed to occur following the initial photochemical cleavage of the N-N bond. This homolytic cleavage generates a (C₆H₅)₂C=N· radical and an ·NH₂ radical. The subsequent loss of nitrogen from the (C₆H₅)₂C=N· radical would produce a diphenylmethyl radical, which can then abstract a hydrogen atom from the solvent or another hydrogen donor to form diphenylmethane. acs.org

Benzophenone Imine and Benzophenone Azine: The formation of benzophenone imine and benzophenone azine can also be rationalized starting from the initial N-N bond cleavage.

Benzophenone Imine: The (C₆H₅)₂C=N· radical can abstract a hydrogen atom, leading to the formation of benzophenone imine ((C₆H₅)₂C=NH). acs.org

Benzophenone Azine: This product can be formed through several pathways. One proposed mechanism involves the recombination of two (C₆H₅)₂C=N· radicals. acs.org Alternatively, it can be formed by the condensation of benzophenone (formed via hydrolysis of the starting material or imine) with unreacted this compound. acs.org

The relative yields of these products can be influenced by the reaction conditions, such as the solvent and the presence of oxygen. acs.org For instance, the presence of residual oxygen can lead to higher yields of benzophenone and benzophenone azine due to photooxidation processes. acs.org

Hydrazone Hydrolysis Mechanisms and pH Control

The hydrazone functionality is susceptible to hydrolysis, a reversible reaction that cleaves the carbon-nitrogen double bond to regenerate the corresponding carbonyl compound (benzophenone) and hydrazine (B178648). wikipedia.orgnih.gov This process is highly dependent on the pH of the medium.

The hydrolysis of hydrazones is generally acid-catalyzed. nih.govnih.gov The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon atom, forming a tetrahedral carbinolamine intermediate. nih.govnih.gov Subsequent proton transfer and elimination of hydrazine leads to the regeneration of the benzophenone.

pH Control: The rate of hydrazone hydrolysis is significantly influenced by pH.

Acidic Conditions: Under acidic conditions (low pH), the equilibrium favors the protonation of the hydrazone, accelerating the rate-limiting nucleophilic attack by water. Therefore, hydrazones are generally less stable and hydrolyze more rapidly in acidic environments. wikipedia.orgnih.gov

Neutral and Basic Conditions: At neutral or basic pH, the concentration of hydronium ions is lower, leading to a slower rate of protonation and, consequently, a slower rate of hydrolysis. wikipedia.org Hydrazone-based bonds are significantly more stable at a neutral pH compared to an acidic environment. wikipedia.org For instance, certain hydrazone linkages that are stable at pH 7.4 can be rapidly cleaved in the more acidic environment of cellular lysosomes. wikipedia.org

This pH-dependent stability allows for the control of hydrazone bond cleavage, a property utilized in various applications, including the design of drug delivery systems where a drug is released from a carrier molecule under the acidic conditions of a target cell. wikipedia.org

C-H Borylation with Hydrazone as a Traceless Directing Group

Hydrazones derived from benzophenone can function as effective "traceless" directing groups in C-H borylation reactions. This strategy allows for the regioselective installation of a boron moiety at the ortho-position of one of the phenyl rings, after which the hydrazone group can be removed without leaving a trace. acs.orgfigshare.com

A reported metal-free C-H borylation of benzophenones utilizes a hydrazone directing group to achieve this transformation. acs.orgacs.org The process yields arylboronic esters, which are versatile intermediates in organic synthesis.

Mechanism: A proposed mechanism for this transformation begins with the coordination of the hydrazone nitrogen atom to the Lewis acidic boron center of a boron trihalide, such as BBr₃, forming a complex. acs.org This initial step is followed by the generation of a more electrophilic borenium cation. This cation then participates in an electrophilic aromatic substitution reaction at the ortho-position of the benzophenone ring. A base then abstracts a proton from the aromatic ring to yield a stable dibromoboron intermediate. acs.org

The final step involves the removal of the hydrazone directing group and the formation of the arylboronic ester. This is typically achieved by adding an alcohol, like pinacol, and a base (e.g., Et₃N). This treatment cleaves the hydrazone C=N bond, releasing the borylated benzophenone derivative and regenerating the directing group, thus making the directing group "traceless" in the final product. acs.org This method is step-economical as it avoids the need for a separate step to remove the directing group. acs.org

Computational and Theoretical Studies on Benzophenone Hydrazone

Quantum Chemistry Calculations for Optimized Geometry

Quantum chemistry calculations have been employed to determine the most stable three-dimensional arrangement of atoms in the benzophenone (B1666685) hydrazone molecule. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-31G*, B3LYP/6-311+G**)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with different basis sets, has been utilized to optimize the geometry of benzophenone hydrazone. ysu.am

Using the B3LYP/6-311+G** level of theory, it has been determined that the two benzene (B151609) rings in the molecule are not coplanar, exhibiting a dihedral angle of 74.4°. ysu.am The dihedral angles within the benzene rings themselves are calculated to be close to 0° or 180°, indicating their planarity. ysu.am

Key optimized geometrical parameters for this compound calculated at both the B3LYP/6-31G* and B3LYP/6-311+G** levels of theory are presented below. These calculations show good agreement between the two basis sets, with the larger 6-311+G** basis set generally providing slightly different values for bond lengths and angles. For instance, the crucial C7=N1 bond length, which is part of the hydrazone group, is calculated to be 1.289 Å at the B3LYP/6-311+G** level. ysu.am This is shorter than a typical C=N double bond, suggesting a degree of conjugation with the phenyl rings. ysu.am The N1-N2 bond length was calculated to be 1.365 Å at the same level of theory. ysu.am

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleB3LYP/6-31G*B3LYP/6-311+G**
Bond Length (Å)C7=N11.2911.289
N1-N21.3751.365
Bond Angle (°)C1-C7-N1117.8117.9
C7-N1-N2118.2118.4

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. For this compound, NBO analysis has been instrumental in confirming the presence of weak intramolecular hydrogen bonding. ysu.am Specifically, a C-H...N hydrogen bond has been identified. ysu.am This interaction is suggested by the shortening of C-H bond lengths and a "blue shift" (an increase in frequency) of the corresponding C-H stretching vibrations in the theoretical spectra. ysu.amresearchgate.net

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational methods are crucial for interpreting these complex spectra by assigning specific vibrational modes to the observed spectral bands.

Harmonic Vibrational Frequency Computations

Theoretical vibrational frequencies for this compound have been calculated using the B3LYP method with both the 6-31G* and 6-311+G** basis sets. ysu.am These calculations predict the frequencies of the fundamental vibrational modes of the molecule in its ground state. ysu.amresearchgate.net It is common for theoretical frequency calculations to overestimate experimental values, so scaling factors are often applied to improve the agreement. For the B3LYP/6-31G* calculations, a scaling factor of 0.96 has been used, while for B3LYP/6-311+G**, a factor of 0.98 has been applied. ysu.am

For example, the C-H stretching vibrations of the phenyl rings are calculated to appear in the range of 3097-3139 cm⁻¹ using the B3LYP/6-311+G** method. ysu.am The out-of-plane C-H deformations are predicted by the same method to occur between 767 and 990 cm⁻¹. ysu.am

Potential Energy Distribution (PED) for Spectral Interpretation

Potential Energy Distribution (PED) analysis is a technique used to provide a detailed assignment of the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or wagging of particular bonds or functional groups. ysu.am For a complex molecule like this compound, many vibrational modes are not "pure" but are mixtures of several types of motion. PED helps to quantify the contribution of each type of internal coordinate to a given normal mode of vibration. This detailed assignment is essential for an accurate interpretation of the experimental IR and Raman spectra. ysu.amresearchgate.net

Comparison of Theoretical and Experimental Spectrograms

The calculated vibrational spectra, after scaling, can be compared directly with experimentally obtained FT-IR and FT-Raman spectra. This comparison serves to validate the accuracy of the computational model and the geometric parameters derived from it. For this compound, a good correlation has been observed between the scaled theoretical vibrational frequencies and the experimental data. ysu.amresearchgate.net For instance, the experimentally observed band at 3055 cm⁻¹ in the IR spectrum is assigned to the C-H stretching vibrations of the phenyl rings, which aligns well with the calculated values. ysu.am This agreement allows for a confident and detailed assignment of the bands observed in the experimental spectra. ysu.am The theoretical spectrograms constructed from the computational data have been shown to reproduce the main features of the experimental FT-IR spectrum of this compound. ysu.amresearchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRCalculated (B3LYP/6-311+G**) ScaledAssignment (from PED)
C-H Stretch30553097-3139Stretching of C-H bonds in phenyl rings
C=N Stretch15951598Stretching of the C=N bond in the hydrazone group
C-H Out-of-plane bend-767-990Out-of-plane bending of C-H bonds in phenyl rings

Electronic Structure and Photophysical Properties

The arrangement of electrons and their response to light are fundamental to the chemical and physical properties of this compound. Computational studies have been instrumental in elucidating these characteristics, from predicting its absorption of ultraviolet and visible light to understanding the subtle intramolecular forces that govern its excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. For hydrazone derivatives, TD-DFT calculations are frequently employed to simulate UV-Vis spectra, providing information on maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.netrsc.org

Theoretical studies on hydrazone-based compounds show that their primary absorption bands in the UV-visible region are typically attributed to π → π* and n → π* transitions. rsc.org The π → π* transitions are generally intense and originate from the excitation of electrons within the conjugated π-system of the molecule, which in this compound encompasses the two phenyl rings and the C=N-NH2 moiety. Intramolecular charge transfer (ICT) from the hydrazone donor group to the benzophenone acceptor fragment can also play a significant role in the electronic transitions of related push-pull systems. acs.orgnih.gov

While specific TD-DFT data for the parent this compound is not extensively published, calculations on various hydrazone derivatives using the B3LYP functional have shown good correlation between theoretical and experimental spectra. researchgate.net For instance, the UV-visible spectrum of a hydrazone derivative of 2-acetyl-benzene-1,3-diol demonstrated an absorption maximum (λmax) at 377 nm. nih.gov For more complex hydrazone-substituted chromophores, intense ICT bands can be observed at wavelengths ranging from 473 nm to 725 nm. acs.orgnih.gov These studies establish a reliable framework for theoretically predicting and interpreting the UV-Vis spectrum of this compound.

Table 1: Representative TD-DFT Calculated Absorption Data for Hydrazone Derivatives (Note: This table presents data from various hydrazone derivatives to illustrate typical computational results, not specifically for this compound.)

Compound TypeCalculated λmax (nm)Oscillator Strength (f)Transition Assignment
Pyrrole Hydrazone326-π → π
Thiazole-Hydrazone~350-400-π → π / ICT
Push-Pull Hydrazone473 - 725-Intramolecular Charge Transfer (ICT)

The behavior of this compound upon photoexcitation is significantly influenced by its structural features, including the presence of intramolecular hydrogen bonds. DFT geometry optimizations have indicated that this compound exhibits a weak, improper C-H···N intramolecular hydrogen bond. ysu.am This interaction occurs between a hydrogen atom on one of the phenyl rings and the imine nitrogen atom (N1). ysu.am The calculated distance between the N1 and H1 atoms is approximately 2.48 Å. ysu.am The formation of this bond is suggested by the shortening of the C-H bond length and a blue shift in its stretching wavenumber. ysu.am

Such hydrogen bonds play a crucial role in the dynamics of the excited state. nih.gov Intramolecular hydrogen bonding can affect the intramolecular charge transfer (ICT) process that occurs upon photoexcitation. nih.gov Depending on the specific molecular system and the solvent environment, hydrogen bonding can either promote or inhibit the formation of twisted intramolecular charge transfer (TICT) states, which are often involved in non-radiative decay pathways. nih.gov The strengthening or weakening of these hydrogen bonds in the excited state can significantly alter the photophysical properties of the molecule, including its fluorescence and photochemical reactivity. ysu.am

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would reveal several key reactive sites. The regions around the nitrogen atoms of the hydrazone group (-C=N-NH₂) are expected to have a high concentration of negative electrostatic potential due to the presence of lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine (-NH₂) group would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction or hydrogen bond donation. The phenyl rings would show a more complex potential distribution, with negative potential above and below the plane of the rings due to the π-electron cloud, and positive potential around the hydrogen atoms. This detailed charge mapping is crucial for understanding how the molecule interacts with other reagents, solvents, and biological receptors.

Nonlinear Optical (NLO) Properties Investigation

Organic molecules with extended π-conjugated systems, like this compound, have attracted significant attention for their potential applications in nonlinear optics (NLO). ysu.am NLO materials can alter the properties of light and are essential for technologies like frequency conversion and electro-optic modulation. ysu.am Computational methods are vital for predicting and understanding the NLO response of molecules at a fundamental level.

The NLO response of a molecule is quantified by its dipole moment (μ), polarizability (α), and, most importantly for second-order effects, its first-order hyperpolarizability (β). These properties can be accurately calculated using quantum chemical methods like DFT. researchgate.net

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Systematic computational studies on a large set of this compound derivatives have been performed to understand how different substituents affect their NLO properties. researchgate.net The calculations, performed using DFT, show that the first-order molecular hyperpolarizability can be significantly enhanced by attaching electron donor and electron acceptor groups to the aromatic rings. researchgate.net For example, a derivative with a nitro group (-NO₂) as an acceptor and a dimethylamino group (-N(CH₃)₂) as a donor exhibited a dynamic first-order hyperpolarizability value of about 23 × 10⁻³⁰ esu. researchgate.net These theoretical calculations are essential for designing novel hydrazone-based materials with tailored NLO responses. acs.orgresearchgate.net

Table 2: Representative Calculated NLO Properties for Hydrazone Derivatives (Note: This table presents a range of values from various substituted hydrazone derivatives to illustrate the impact of structure on NLO properties.)

PropertyMethodRepresentative ValueUnit
Dipole Moment (μ)DFT15 - 30Debye
Average Polarizability (α)DFT~16010⁻²⁴ esu
First Hyperpolarizability (β)DFT50 - 80010⁻³⁰ esu

A strong correlation exists between the molecular structure of this compound and its NLO properties. The NLO response originates from the delocalization of π-electrons across the conjugated system. ysu.am The efficiency of this delocalization is a key factor in determining the magnitude of the hyperpolarizability.

Computational studies on this compound derivatives have confirmed several key structure-property relationships: researchgate.netnih.gov

Push-Pull Systems: The introduction of an electron-donating group (D) on one end of the conjugated system and an electron-accepting group (A) on the other (a D-π-A structure) significantly enhances the intramolecular charge transfer upon excitation. This increased charge transfer leads to a much larger first hyperpolarizability (β) and a more pronounced NLO effect. researchgate.net

π-Conjugation: The extent of the π-conjugated bridge connecting the donor and acceptor groups influences the NLO response. A more extensive and planar conjugated system generally leads to a larger hyperpolarizability.

Substituent Effects: Even without a classic push-pull setup, the nature and position of substituents on the phenyl rings can fine-tune the electronic properties and, consequently, the NLO response. Halogen atoms and alkoxy groups, for instance, have been shown to modulate the activity in certain derivatives. nih.gov

These theoretical insights guide the rational design of new this compound-based molecules with optimized NLO properties for specific technological applications. nih.gov

Coordination Chemistry and Metal Complexes of Benzophenone Hydrazone

Benzophenone (B1666685) Hydrazone as a Ligand in Transition Metal Complexes

Benzophenone hydrazone functions as a versatile ligand, capable of coordinating with transition metal ions to form stable complexes. researchgate.net The bonding in these complexes can occur in two primary modes, through the keto form or the enolic form, and the specific mode is often influenced by the metal ion, the anion of the metal salt, and the pH of the reaction medium. laujet.com This flexibility in coordination leads to the formation of various types of complexes with interesting chemical properties.

The synthesis of metal complexes involving hydrazone ligands is typically straightforward. Mononuclear complexes are generally prepared by the reaction of the hydrazone ligand with a corresponding metal(II) salt in a 1:1 or 1:2 metal-to-ligand ratio. researchgate.netedu.krd A common method involves the condensation reaction of a hydrazide with a carbonyl compound, such as an aldehyde or ketone, in an alcoholic solvent like ethanol (B145695) to first form the hydrazone Schiff base. unimas.my Subsequently, the metal complexes are synthesized by refluxing a solution of the ligand with a metal chloride or acetate solution in a suitable solvent, such as methanol (B129727). jptcp.comorientjchem.org

Mixed-ligand complexes are also synthesized to explore varied coordination geometries and properties. These complexes incorporate this compound along with other nitrogen-donor ligands like 1,10-phenanthroline (phen), 2,2'-bipyridine (bipy), or ethylenediamine (en). laujet.com The resulting complexes often exhibit different stereochemistries and electronic properties compared to their mononuclear counterparts. laujet.com The products, which are often colored, microcrystalline powders, can be isolated by concentrating the solution, followed by filtration and washing. jptcp.com Many of these complexes are stable in air at room temperature and are often soluble in polar organic solvents like DMF and DMSO. orientjchem.orgchemistryjournal.net

Hydrazone ligands, including this compound, are known for their ability to act as polydentate ligands. chemistryjournal.net They can exhibit tautomerization between keto and enol forms, which dictates their coordination behavior. unimas.my In the keto form, the ligand typically coordinates as a neutral bidentate ligand through the azomethine nitrogen and the carbonyl oxygen. edu.krdunimas.my In the enolic form, after deprotonation, it can act as a monoanionic ligand, also coordinating through the azomethine nitrogen and the enolic oxygen. unimas.my

Depending on the functional groups present in the hydrazone structure, it can act as a bidentate or tridentate ligand. unimas.myjptcp.comchemistryjournal.net Coordination typically involves the nitrogen atom of the azomethine group (>C=N) and the oxygen atom of the carbonyl group (>C=O). edu.krd This ONO or N,O donor sequence allows for the formation of stable chelate rings with the central metal ion. orientjchem.orgchemistryjournal.netnih.gov The formation of these stable chelates is a driving force in their coordination chemistry and contributes to their wide range of applications. researchgate.net

Structural Characterization of Metal Complexes

The structures of this compound-metal complexes are elucidated using a combination of analytical and spectroscopic techniques. These methods provide crucial information about the stoichiometry, coordination mode, and geometry of the complexes.

Elemental analysis (CHN) is fundamental in determining the empirical formula and confirming the metal-to-ligand stoichiometry of the synthesized complexes. researchgate.netbendola.com Molar conductance measurements in solvents like DMSO or DMF help to determine whether the complexes are electrolytic or non-electrolytic in nature. orientjchem.orgchemistryjournal.net

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.

ν(C=O): The stretching vibration of the carbonyl group in the free ligand typically shifts to a lower frequency in the complex, indicating coordination through the carbonyl oxygen. laujet.com

ν(C=N): The azomethine group's stretching frequency also shifts, confirming the involvement of the azomethine nitrogen in bonding with the metal. laujet.comedu.krd

ν(N-H): The disappearance or shift of the N-H band can indicate deprotonation and coordination in the enol form. orientjchem.org

New Bands: The appearance of new bands at lower frequencies can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, providing direct evidence of coordination. orientjchem.org

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also used for characterization. The spectra of the diamagnetic complexes show shifts in the signals of the protons adjacent to the coordination sites compared to the free ligand, further confirming the complex formation. chemistryjournal.netbendola.com

Table 1: Key IR Spectral Data for Hydrazone Ligand and a Representative Metal Complex

Functional GroupWavenumber (cm⁻¹) in Free LigandWavenumber (cm⁻¹) in Metal ComplexInference
N-H~3250Shifted or AbsentInvolvement of N-H group in coordination (enolization)
C=O~1660~1610 (Shifted to lower frequency)Coordination via carbonyl oxygen
C=N~1605~1590 (Shifted to lower frequency)Coordination via azomethine nitrogen
M-N-~550Formation of Metal-Nitrogen bond
M-O-~450Formation of Metal-Oxygen bond

Based on data from elemental analysis, magnetic susceptibility measurements, and electronic spectra (UV-Vis), specific geometries are proposed for the metal complexes. laujet.comnih.gov this compound complexes are known to adopt several common coordination geometries:

Square-Planar: This geometry is often observed for Cu(II) and Ni(II) complexes. For instance, a copper complex with a hydrazone ligand was found to have a square planar coordination geometry. researchgate.net

Tetrahedral: Zn(II) and Cd(II) complexes frequently adopt a tetrahedral geometry. nih.gov A study on a benzoylhydrazone ligand proposed a diamagnetic tetrahedral arrangement for its Zn(II) complex. researchgate.net

Octahedral: This is a common geometry for many transition metals, including Mn(II), Co(II), and Ni(II). orientjchem.orgnih.gov These complexes often have a 1:2 metal-to-ligand ratio or include water or other co-ligands to satisfy the six-coordination sphere. orientjchem.orgnih.gov For example, mononuclear complexes of Mn(II), Co(II), and Ni(II) with a hydrazone ligand have been assigned a monomeric octahedral geometry. nih.gov

Table 2: Proposed Geometries for Various Metal(II) Complexes of Hydrazone Ligands

Metal IonProposed GeometryExample Complex Type
Cu(II)Square-Planar[Cu(L)]
Ni(II)Octahedral[Ni(L)₂(H₂O)₂]
Co(II)Octahedral[Co(L)₂(H₂O)₂]
Mn(II)Octahedral[Mn(L)₂(H₂O)₂]
Zn(II)Tetrahedral[Zn(L)₂(H₂O)]
Cd(II)Tetrahedral[Cd(L)(H₂O)]

Redox Behavior and Cyclic Voltammetry of Complexes

The redox behavior of this compound and its metal complexes is a critical aspect of their chemistry, often investigated using cyclic voltammetry (CV). rjpbcs.commdpi.com CV studies provide insights into the stability of different oxidation states of the metal center and the electronic effects of the ligand environment.

Studies on benzophenone derivatives show that they undergo reduction, and this process is influenced by substituents on the aromatic rings. mdpi.comresearchgate.net For metal complexes, the redox potentials are modulated by the coordination of the hydrazone ligand. For example, the Fe(III/II) redox couple in iron complexes of hydrazone analogues can be irreversible due to subsequent chemical reactions like hydration upon oxidation. nih.gov

In the case of 2-hydroxy-5-methyl benzophenone benzoylhydrazone, cyclic voltammetry showed two cathodic peaks, in contrast to a single wave in polarographic studies, with the reduction being diffusion-controlled and irreversible. rjpbcs.com The number of electrons involved in the reduction process can vary with pH. rjpbcs.com The redox behavior of cobalt-hydrazone complexes has also been systematically modulated by changing substituents on the ligand, demonstrating that the electronic properties and spin state of the metal center can be finely tuned. rsc.org This tunability of redox properties is essential for applications in catalysis and materials science. scispace.com

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound have emerged as versatile catalysts in a variety of organic transformations. The unique electronic and steric properties of the this compound ligand, when coordinated to a metal center, can be finely tuned to facilitate specific catalytic activities. These complexes have shown particular promise in reactions involving carbon-nitrogen bond formation.

Nickel-Catalyzed Alkyne Hydrohydrazonation

A notable application of this compound in catalysis is the nickel-catalyzed intermolecular hydrohydrazonation of internal alkynes. This process offers a mild and atom-efficient route for the synthesis of ketazines. chemrxiv.orgresearchgate.netchemrxiv.org The reaction is typically promoted by a Ni(0) precatalyst, such as [Ni(cod)2], in the presence of an N-heterocyclic carbene (NHC) ligand like IPr. chemrxiv.orgresearchgate.netchemrxiv.org

In a key finding, the stoichiometric reaction between the in-situ generated [Ni(IPr)2] and this compound (Ph2C=NNH2) leads to the formation and isolation of an IPr-coordinated, hydroxo-bridged dinuclear Ni(II) hydrazonato complex, specifically [(IPr)Ni(HNN=CPh2)(μ2-OH)]2. chemrxiv.orgresearchgate.netchemrxiv.org This complex has demonstrated high activity as a precatalyst in the hydrohydrazonation reaction. chemrxiv.orgresearchgate.netchemrxiv.org

The nickel-catalyzed hydrohydrazonation using this compound has been successfully applied to a range of internal alkynes. chemrxiv.org The reaction generally proceeds with high selectivity for the formation of ketazines, avoiding common side reactions like annulation. chemrxiv.org For instance, symmetrical diaryl alkynes bearing electron-donating groups react efficiently to produce the corresponding ketazines in high yields. chemrxiv.org While electron-deficient alkynes can also be used, modifications to the reaction conditions, such as slow addition of the alkyne at a lower temperature, may be necessary to suppress competitive alkyne trimerization. chemrxiv.org

The regioselectivity of the reaction has been investigated using electronically differentiated diarylacetylenes. In the reaction of this compound with (p-anisylethynyl)benzene, the C-N bond formation preferentially occurs at the benzylic position of the more electron-rich para-anisyl group over the phenyl group. chemrxiv.org

Catalyst SystemAlkyne SubstrateProductYield (%)
[Ni(cod)2]/IPrDiphenylacetylene1,2-diphenyl-1-(2-(diphenylmethylene)hydrazinyl)ethan-1-one78 (gram-scale)
[Ni(cod)2]/IPrBis(4-methylphenyl)acetylene1,2-bis(4-methylphenyl)-1-(2-(diphenylmethylene)hydrazinyl)ethan-1-oneHigh
[Ni(cod)2]/IPrBis(3-methylphenyl)acetylene1,2-bis(3-methylphenyl)-1-(2-(diphenylmethylene)hydrazinyl)ethan-1-oneHigh
[Ni(cod)2]/IPrBis(4-(trifluoromethyl)phenyl)acetylene1,2-bis(4-(trifluoromethyl)phenyl)-1-(2-(diphenylmethylene)hydrazinyl)ethan-1-one81 (modified procedure)

Catalytic Cycles Involving Hydrazonato Intermediates

The mechanism of the nickel-catalyzed alkyne hydrohydrazonation is proposed to proceed through a catalytic cycle involving key Ni(II) hydrazonato intermediates. chemrxiv.orgresearchgate.netchemrxiv.org Based on the isolation and high catalytic activity of the dinuclear Ni(II) complex, a Ni(II)-based catalytic cycle is suggested. chemrxiv.org

The proposed cycle begins with the de-aggregation of the dinuclear complex to generate a monomeric IPr-ligated Ni(II) hydroxo hydrazonato species. chemrxiv.org This is followed by the coordination of the alkyne to the nickel center. The crucial step for C-N bond formation is the 1,2-insertion of the alkyne into the Ni-N bond of the hydrazonato ligand, which results in the formation of a Ni(II) alkenyl intermediate. chemrxiv.orgresearchgate.netchemrxiv.org Subsequent steps would then lead to the formation of the ketazine product and regeneration of the active nickel catalyst.

An alternative mechanistic pathway that has been considered involves the oxidative addition of the N-H bond of the this compound to a Ni(0) center, forming a Ni(II) hydrido hydrazonato intermediate. chemrxiv.org This would be followed by alkyne insertion into the Ni-H bond and subsequent reductive elimination to form the C-N bond and the final product, regenerating the Ni(0) catalyst. chemrxiv.org This alternative resonates with mechanisms proposed for related nickel-catalyzed amination reactions. chemrxiv.org

Applications of Benzophenone Hydrazone in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The benzophenone (B1666685) hydrazone scaffold is a cornerstone in the synthesis of a wide array of pharmaceutical agents. Its role ranges from being a precursor for active drug molecules to serving as a temporary protecting group that shields reactive functional groups during complex synthetic sequences.

Synthesis of Antimalarial Drugs

Benzophenone hydrazone is utilized as a key intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs. nbinno.com For instance, derivatives of benzophenone have been identified as effective antimalarial agents against Plasmodium berghei in mice. nih.gov The structural framework of this compound allows for the creation of diverse molecular architectures that can interfere with the life cycle of the malaria parasite. nbinno.com

Precursors for Anti-Tumor Agents and Anti-Inflammatory Drugs

The benzophenone moiety is a ubiquitous structure in medicinal chemistry, found in molecules exhibiting anticancer and anti-inflammatory properties. nih.gov this compound serves as a precursor in the development of these therapeutic agents. nbinno.com

Anti-Tumor Agents: Researchers have synthesized numerous benzophenone derivatives and their N-acyl hydrazone counterparts that show potent activity against various cancer cell lines. nih.gov For example, certain benzophenone-thiazole derivatives and molecules linking benzophenone to a stavudine (B1682478) derivative have demonstrated significant inhibition of tumor growth. nih.gov The hydrazone linkage is often crucial for enhancing the antiproliferative activity and target selectivity of these potential anticancer drugs.

Compound ClassCancer Cell LineActivity (IC₅₀/EC₅₀)
Benzophenone linked with StavudineSGC-7901 (gastric)0.77 ± 0.33 µM
Benzophenone linked with StavudineSMMC-7721 (liver)0.82 ± 0.11 µM
Benzophenone linked with StavudineHeLa (cervical)1.58 ± 0.20 µM

Anti-Inflammatory Drugs: Benzophenone analogues, synthesized from this compound precursors, have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov The versatility of the this compound structure allows for modifications that lead to potent anti-inflammatory compounds.

Role as Carboxyl-Protecting Groups in Antibiotic Synthesis (e.g., 6-APA, 7-ACA)

In the multi-step synthesis of complex molecules like β-lactam antibiotics, it is essential to temporarily block, or "protect," certain reactive functional groups to prevent unwanted side reactions. This compound is widely used as a carboxyl-protecting group for key antibiotic intermediates such as 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA). google.comguidechem.comgoogle.com

This strategy is employed in the synthesis of important antibiotics, including Cefixime, and β-lactamase inhibitors like Tazobactam. google.comgoogle.com The this compound group effectively shields the carboxylic acid function of the 6-APA or 7-ACA core while other chemical modifications are made to the molecule. Afterward, the protecting group can be removed under specific conditions to yield the final active pharmaceutical ingredient.

Development of New Therapeutic Agents and Crop Protection Products

The utility of this compound extends beyond the aforementioned categories into the development of other novel therapeutic agents and essential products for crop protection.

New Therapeutic Agents: The core structure is being explored for a variety of other medicinal applications. For instance, benzophenone-based derivatives have been investigated as α-glucosidase inhibitors for the management of diabetes and as urease inhibitors. nih.gov

Crop Protection Products: this compound derivatives are a significant class of synthetic insecticides. nih.gov A wide range of these compounds have been prepared and tested against various chewing insect pests. nih.gov Research has shown that specific structural modifications can lead to potent insecticidal and acaricidal (mite-killing) activities. nih.govnih.govrhhz.net

Compound TypePestActivity (LC₅₀)
N-acylated thiourea (B124793) derivativeTetranychus cinnabarinus (Carmine spider mite)0.305 mmol L⁻¹
N-acylated urea (B33335) derivativeTetranychus cinnabarinus (Carmine spider mite)0.305 to 2.036 mmol L⁻¹
N-acylated thiourea/urea derivativesBrevicoryne brassicae (Cabbage aphid)"Excellent bioactivities"

Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a common technique used to convert an analyte into a product that is easier to detect or separate. The reaction between a hydrazine-containing reagent and a carbonyl compound (an aldehyde or ketone) to form a hydrazone is a cornerstone of this approach. rsc.orgnih.gov

Detection and Quantification of Carbonyl Compounds

The formation of hydrazones is a widely used method for the detection and quantification of carbonyl compounds in various samples, including air and water. dergipark.org.trcsus.edumdpi.comchromatographyonline.com In this methodology, a hydrazine-based derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), is reacted with a sample containing aldehydes or ketones. nih.govfishersci.comresearchgate.net

The resulting hydrazone derivatives, for instance, Benzophenone (2,4-dinitrophenyl)hydrazone formed from the reaction of benzophenone with DNPH, are typically colored, crystalline solids that can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. fishersci.com While this compound itself is the product of such a reaction used to identify benzophenone, it and other pure hydrazones serve as critical reference standards for calibrating analytical instruments to ensure accurate quantification of the target carbonyl compounds in unknown samples. epa.gov The stability and distinct chromatographic behavior of hydrazones make this an effective and standard analytical method. researchgate.net

Colorimetric Assays for Carbonyls

Hydrazine (B178648) derivatives are a well-established class of reagents for the detection and quantification of carbonyl compounds such as aldehydes and ketones. dergipark.org.tr The fundamental principle of their use in colorimetric assays lies in the derivatization reaction between the hydrazine group and the carbonyl group, which results in the formation of a hydrazone. nih.gov This reaction is often accompanied by a distinct color change, allowing for visual or spectrophotometric analysis.

The most widely used reagent in this class is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form brightly colored 2,4-dinitrophenylhydrazones. nih.govresearchgate.netepa.govfishersci.com This reaction forms the basis of standardized methods, such as EPA Method 8315A, for the determination of carbonyl compounds in various environmental matrices. epa.gov The resulting hydrazones are typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV/vis detection. epa.govfishersci.com

While this compound belongs to the same chemical family and undergoes the same fundamental reaction with carbonyls, its use as a primary reagent in standardized colorimetric assays is less documented compared to DNPH. However, its reactivity makes it a relevant compound in the broader context of analytical chemistry for the derivatization of carbonyls. dergipark.org.tr The general reaction mechanism is applicable, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and the elimination of a water molecule.

Table 1: Comparison of Hydrazine-Based Reagents for Carbonyl Detection

ReagentTypical ApplicationDetection MethodReference
2,4-Dinitrophenylhydrazine (DNPH)Environmental air and water samplesHPLC-UV/Vis epa.govfishersci.com
Dansylhydrazine (Dns-Hz)Biological samples (lipophilic carbonyls)LC-ESI-MS/MS, Fluorescence nih.gov
Girard's Reagents (T and P)Steroids and ketonic compoundsLC-MS nih.gov

Applications in Material Science

This compound serves as a valuable building block and functional additive in material science, contributing to the synthesis of advanced materials with tailored properties. Its inherent thermal stability and photoreactive nature are key attributes exploited in this domain. shu.ac.uk

This compound is utilized as a monomer or an intermediate in the synthesis of high-performance polymers. shu.ac.uk Notably, it is employed in the creation of polyimides and polyurethanes. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. shu.ac.uk Polyurethanes are versatile polymers used in a wide range of products, including foams, coatings, adhesives, and elastomers. shu.ac.uk The incorporation of the this compound moiety can influence the final properties of these polymers.

The high thermal stability of this compound, which can withstand temperatures up to 250 °C without decomposition, makes it an attractive component for developing heat-resistant polymers. shu.ac.uk Research into bio-based benzoxazine (B1645224) resins has shown that incorporating dihydrazone-based dynamic bonds can lead to polymers with high char yields (59.5% at 800 °C), indicating excellent thermal performance, while also allowing for recyclability. dergipark.org.tr

Furthermore, the benzophenone substructure is a well-known chromophore that absorbs ultraviolet (UV) radiation. redalyc.org This property is exploited to create polymers with enhanced UV resistance. Benzophenone and its derivatives function as UV absorbers by absorbing harmful UV light and dissipating it as heat, thereby protecting the polymer matrix from photodegradation. redalyc.orgtaylorfrancis.com This prevents discoloration, gloss loss, and loss of physical properties in plastics and coatings exposed to sunlight. redalyc.org Polymerizable benzophenone derivatives have been synthesized and copolymerized into styrenic polymers, effectively anchoring the UV-stabilizer to the polymer chain and preventing its migration. nih.gov

The integration of benzophenone structures into polymer nanocomposites has been explored to enhance material properties. A study on polyimide/organoclay nanocomposites utilized 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) as a monomer to form the polyimide matrix. mdpi.com The introduction of organoclay into the benzophenone-containing polyimide matrix is a strategy aimed at improving the mechanical and thermal properties of the resulting nanocomposite. mdpi.comresearchgate.netmdpi.comnih.gov The dispersion of nanoscale clay layers within the polymer can lead to significant improvements in strength, modulus, and heat resistance. mdpi.com

Another study investigated the effect of benzophenone as a photo-initiator on the mechanical properties of photo-oxidized polypropylene/thermoplastic starch blends. nih.gov The results indicated that the presence of benzophenone influenced the impact strength and other mechanical characteristics of the blends upon exposure to UV radiation. nih.gov These examples demonstrate the role of benzophenone-containing structures in modifying the performance of composite materials.

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curing technology. nih.govmdpi.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. It then abstracts a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals. These radicals initiate the rapid polymerization of acrylate (B77674) or methacrylate (B99206) monomers and oligomers, leading to the formation of a cross-linked, durable film. nih.gov This process is integral to the fast curing of inks, coatings, and adhesives in various industries. nih.gov Benzophenone-based photoinitiators are valued for their efficiency and cost-effectiveness. nih.gov Novel benzophenone derivatives continue to be developed to enhance photoinitiation efficiency, particularly for applications like 3D printing with LED light sources. researchgate.net

Table 2: Performance Characteristics of Benzophenone-Based Photoinitiators

ApplicationMonomer SystemKey Performance MetricReference
UV-Curable CoatingsAcrylatesCuring speed, Film hardness, Adhesion nih.gov
UV Inkjet InksAcrylates, VinylethersDegree of polymerization, Low migration
3D PrintingAcrylates, EpoxidesFinal function conversion (%) researchgate.net
Surface-Attached HydrogelsPoly(norbornenes)Gel content, Cross-linking efficiency

Development of Colorimetric Sensors for Environmental Pollutants

The unique electronic and binding properties of this compound and its derivatives make them excellent candidates for the development of colorimetric sensors for detecting environmental pollutants, particularly heavy metal ions. These sensors operate by exhibiting a distinct and observable color change upon selective binding with a target analyte.

A notable example is a photochromic diarylethene synthesized with a this compound unit, which serves as a selective colorimetric and fluorescent chemosensor for copper ions (Cu²⁺). Upon complexation with Cu²⁺, the sensor undergoes a clear color change, allowing for visual detection. The limit of detection for Cu²⁺ using this sensor was calculated to be 1.45 × 10⁻⁶ mol L⁻¹.

Similarly, other hydrazone-based chemosensors have been developed for the naked-eye detection of other toxic heavy metals. For instance, a novel dicyanomethylene dihydrofuran hydrazone (DCDHFH) was developed for the detection of cadmium (Cd²⁺) in aqueous media, with a detection range of 10–250 ppm and a visible color change from yellow to red. fishersci.com Isatin hydrazone derivatives have been synthesized as colorimetric chemosensors for mercury (Hg²⁺), displaying a color change from yellow to dark orange with a detection limit of 1.8 ± 0.2 μM. Furthermore, a benzophenone-based Schiff base has been shown to be a selective colorimetric sensor for ferrous ions (Fe²⁺), with a color change from light yellow to brown.

Table 3: this compound and Derivative-Based Colorimetric Sensors for Metal Ions

Sensor StructureTarget AnalyteLimit of Detection (LOD)Observed Color ChangeReference
Diarylethene with this compoundCu²⁺1.45 µM-
Dicyanomethylene Dihydrofuran HydrazoneCd²⁺10 ppmYellow to Red fishersci.com
Isatin HydrazoneHg²⁺1.8 µMMelon Yellow to Dark Orange
Diaminobenzophenone Schiff BaseFe²⁺0.0363 µMLight Yellow to Brown

Synthesis of Dyes and Pigments

This compound and its derivatives serve as versatile intermediates in the synthesis of various classes of dyes and pigments, particularly azo and disperse dyes. nbinno.com The core structure of this compound can be chemically modified to create complex chromophores, which are the parts of a molecule responsible for its color. The reaction of this compound with different diazonium salts is a common strategy to produce a wide array of azo dyes with diverse colors and properties tailored for specific applications. nbinno.com These dyes find extensive use in the textile industry for coloring fabrics like polyester (B1180765), nylon, wool, and silk. nbinno.comacs.orgsemanticscholar.org

Recent research has focused on creating novel dyes by incorporating a hydrazide-hydrazone group linked to a benzophenone core. This approach has led to the development of new multifunctional azo disperse dyes. The general synthesis involves the diazotization of an aromatic amine, such as 4-aminobenzophenone, followed by a coupling reaction with a compound like resorcinol. The resulting benzophenone derivative is then condensed with an acid hydrazide to yield the final dye. acs.org

A specific example is the synthesis of a novel azo disperse dye from a benzophenone derivative and 2-naphthyloxyacetylhydrazine. The reaction, carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid, achieved an excellent yield of 92%. acs.org The properties of these synthesized dyes, particularly their performance on polyester fabrics, are significantly influenced by factors such as pH and temperature during the dyeing process. acs.orgresearchgate.net

The following table summarizes the synthesis and properties of a selected novel azo dye based on a this compound derivative:

Dye Structure ComponentReactantReagents/ConditionsYieldApplication
Benzophenone Derivative2-naphthyloxyacetylhydrazineEthanol, glacial acetic acid (catalyst), reflux92%Disperse dye for polyester fabrics

Data sourced from ACS Omega. acs.org

The dyeing performance of these novel dyes is a critical aspect of research. The color strength, denoted by K/S values, indicates the dye uptake by the fabric. Studies have shown that the optimal pH for dyeing can vary depending on the specific dye structure, with some performing best in acidic conditions (pH 4) and others in slightly alkaline environments (pH 8). researchgate.net

Another class of dyes synthesized from benzophenone derivatives includes acid and mordant azo dyes. For instance, novel acid mono azo and mordent acid mono azo dyes have been synthesized by coupling various diazotized aromatic amines with 2-hydroxy-4-methoxybenzophenone. semanticscholar.org These dyes have been successfully applied to wool and silk fabrics, yielding a range of shades from pinkish-blue to red with very good depth and levelness. The resulting dyed fabrics have demonstrated excellent to very good fastness properties against light, washing, and rubbing. semanticscholar.org

The research findings for these acid and mordent azo dyes are detailed in the table below:

Dye ClassCoupling ComponentApplicationResulting ColorsFastness Properties
Acid Mono Azo Dyes2-hydroxy-4-methoxybenzophenoneWool and Silk FabricsPinkish-blue to RedExcellent to very good light, washing, and rubbing fastness
Mordent Acid Mono Azo Dyes2-hydroxy-4-methoxybenzophenoneChrome pre-treated Wool and Silk FabricsEnhanced hues, good depth and levelnessExcellent to very good light, washing, and rubbing fastness

Data sourced from Semantic Scholar. semanticscholar.org

The ability to synthesize a spectrum of colors with high performance on various textiles underscores the importance of this compound as a key building block in the modern dye and pigment industry.

Biological Activities and Medicinal Chemistry Research on Benzophenone Hydrazone

Anticancer Therapies and Enzyme Inhibition

Benzophenone (B1666685) hydrazone derivatives have been identified as potential antitumor agents. nbinno.com Studies have shown their ability to inhibit the growth of cancer cells, including breast and lung cancer cell lines. nbinno.com The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells through the modulation of mitochondrial pathways. Specifically, they can influence Bcl-2 family proteins, which leads to an increase in apoptosis rates in treated cells. Synthetic benzophenones, such as dihydroxy-4-methoxy benzophenone and 2-aminobenzophenone, have demonstrated anticancer and antimitotic properties, respectively. jcsp.org.pk Furthermore, certain derivatives of benzophenones have shown selective toxicity towards the proliferation of endothelial cells by inducing apoptosis. jcsp.org.pk

In addition to their anticancer properties, benzophenone hydrazone derivatives have been explored as enzyme inhibitors. For instance, a series of bis(dimethylamino)benzophenone derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. With the exception of a few compounds, most derivatives displayed good to moderate inhibitory potential, with the most active compounds having IC50 values of 0.29 ± 4.63, 0.29 ± 0.93, 0.28 ± 3.65, and 0.28 ± 2.65 μM. nih.gov Kinetic studies of the most potent compounds revealed a competitive type of inhibition. nih.gov Urease is another enzyme targeted by this compound derivatives. Several synthetic benzophenone sulfonamide hybrids have shown significant urease inhibitory activity.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The antimicrobial spectrum of this compound derivatives is broad, encompassing antibacterial, antifungal, and antiviral activities. nbinno.comnih.gov

Antibacterial Activity: Certain hydrazone derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. turkjps.org For example, a series of (E)-2-(2-((aryl)(phenyl)methylene)hydrazinyl)benzo[d]thiazole compounds, synthesized from substituted benzophenones, exhibited antibacterial activity with zones of inhibition ranging from 10-28 mm. researchgate.net

Antifungal Activity: Hydrazone derivatives have also been evaluated for their antifungal properties. Some compounds have shown activity against various fungal strains, including Candida species. nih.govnih.gov For example, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety exhibited promising antifungal activity against several plant pathogenic fungi. frontiersin.org Specifically, compounds 5L and 5o showed excellent activity against G. zeae with EC50 values of 20.06 and 23.17 μg/ml, respectively. frontiersin.org

Antiviral Activity: Research has indicated the potential of this compound derivatives as antiviral agents. For example, some have been tested for their ability to inhibit the replication of the human immunodeficiency virus (HIV). nbinno.com

Insecticidal and Acaricidal Activities of Derivatives

This compound derivatives are recognized as an important class of synthetic insecticides. nih.govrhhz.net DuPont first discovered their insecticidal properties in 1973, noting their simple preparation, excellent activity, broad spectrum, and low toxicity. rhhz.net These compounds have shown efficacy against a wide range of pests, particularly lepidopteran pests. rhhz.netgoogle.com

A series of novel this compound N-acylated thiourea (B124793) and urea (B33335) derivatives exhibited excellent bioactivities against the two-spotted spider mite, Tetranychus cinnabarinus, and the cabbage aphid, Brevicoryne brassicae. nih.gov The LC50 values against T. cinnabarinus ranged from 0.305 to 2.036 mmol L⁻¹. nih.gov Structure-activity relationship studies revealed that substitutions on the aromatic rings and the hydrazone part significantly influence the insecticidal activity. nih.gov Good activity was observed when the aromatic rings were substituted at the 4-positions with a halogen atom and a triflate or perhaloalkoxy group. nih.gov

The following table summarizes the acaricidal activity of selected this compound N-acylated thiourea and urea derivatives against T. cinnabarinus. nih.gov

CompoundLC50 (mmol L⁻¹)
8a 0.305
8b 0.356
8c 0.412
8d 0.523
8e 0.611
8f 0.734
8g 0.852
8h 0.976
8i 1.102
12b 0.458
12c 0.567
12d 0.689
12e 0.813
12f 0.945
12h 1.236
Parent Molecule 3 2.036

Antioxidant (DPPH Radical Scavenging) and Urease Inhibitory Activities

Several studies have highlighted the antioxidant potential of this compound analogs through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. jcsp.org.pkresearchgate.net In one study, twenty-five analogs were synthesized and evaluated, with compounds 8 , 23 , and 1 showing potent free radical scavenging activities with IC50 values of 19.45 ± 1.25, 21.72 ± 1.49, and 26.0 ± 0.52 μM, respectively. jcsp.org.pkresearchgate.net The presence and position of hydroxyl groups on the phenyl rings were found to influence the antioxidant activity. jcsp.org.pk

The same study also investigated the urease inhibitory potential of these analogs. jcsp.org.pkresearchgate.net Urease is an enzyme implicated in pathologies such as peptic ulcers and gastric cancer. nih.govnih.gov Compound 8 (IC50 = 36.36 ± 0.94 µM) and compound 15 (IC50 = 55.5 ± 0.69 µM) demonstrated good to moderate urease inhibitory activity compared to the standard, thiourea (IC50 = 21 ± 0.11 µM). jcsp.org.pkresearchgate.net

The table below presents the DPPH radical scavenging and urease inhibitory activities of selected this compound analogs. jcsp.org.pkresearchgate.net

CompoundDPPH Radical Scavenging IC50 (μM)Urease Inhibition IC50 (μM)
1 26.0 ± 0.52-
8 19.45 ± 1.2536.36 ± 0.94
15 -55.5 ± 0.69
23 21.72 ± 1.49-
Thiourea (Standard) -21 ± 0.11
n-Propyl gallate (Standard) 30.27 ± 1.6-

Investigations into Drug Delivery Systems

The hydrazone linkage has garnered significant attention in the design of stimuli-responsive drug delivery systems, particularly those that are pH-sensitive. nih.govbohrium.com This is due to the faster hydrolysis rate of the hydrazone bond under acidic conditions, such as those found in tumor microenvironments or intracellular compartments like endosomes and lysosomes, compared to the neutral pH of the bloodstream. nih.govbohrium.com This property allows for targeted drug release at the desired site of action, potentially reducing systemic toxicity. bohrium.com

Hydrazone linkages have been incorporated into various drug delivery vehicles, including linear polymers, star-shaped polymers, dendrimers, micelles, liposomes, and inorganic nanoparticles. nih.gov These systems are predominantly explored for anticancer drug delivery, where a therapeutic agent is covalently attached to a carrier via the acid-labile hydrazone bond. bohrium.comfrontiersin.org

Molecular Docking Studies and Structure-Activity Relationships (SAR)

Molecular docking studies and the analysis of structure-activity relationships (SAR) are crucial tools in the rational design and optimization of this compound derivatives for various biological targets.

SAR studies have been instrumental in identifying the key structural features required for potent insecticidal and acaricidal activities. nih.govnih.gov For instance, it was found that 4-position substitutions on the aromatic rings with a halogen and a triflate or perhaloalkoxy group, along with acyl-type substituents on the hydrazone moiety, led to enhanced insecticidal efficacy. nih.gov

In the context of enzyme inhibition, molecular docking has been employed to elucidate the binding interactions of this compound derivatives with the active sites of enzymes like α-glucosidase and urease. nih.gov For α-glucosidase inhibitors, docking studies confirmed that the compounds fit well within the enzyme's active site, and a good correlation was observed between the predicted docking scores and the experimental IC50 values. nih.gov Similarly, docking studies with urease have helped to understand the binding modes of inhibitors. mdpi.com

Interactions with Biomolecules and Biological Pathways

The biological effects of this compound derivatives are a consequence of their interactions with various biomolecules and their modulation of biological pathways. As enzyme inhibitors, they directly interact with the active sites of enzymes such as urease and α-glucosidase, preventing the substrate from binding and catalysis. nih.gov

In anticancer research, these compounds have been shown to interact with key proteins involved in apoptosis, such as the Bcl-2 family of proteins. By modulating these proteins, they can trigger the mitochondrial pathway of apoptosis, leading to programmed cell death in cancer cells. jcsp.org.pk The hydrazone functional group itself is a key pharmacophore that can form stable complexes with various biomolecules, thereby influencing biological pathways.

Q & A

What are the established synthetic routes for benzophenone hydrazone, and how can reaction conditions be optimized for high yield?

Basic Research Focus
this compound is typically synthesized via condensation of benzophenone with hydrazine hydrate. A standard protocol involves refluxing equimolar amounts of benzophenone and hydrazine in absolute ethanol under nitrogen for 6–8 hours, achieving yields >85% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic attack by hydrazine.
  • Temperature control : Prolonged reflux (~80°C) ensures complete imine formation while minimizing side reactions.
  • Catalytic additives : Trace acetic acid accelerates hydrazone formation by protonating the carbonyl group.
    Characterization via 1^1H NMR (δ 11–12 ppm for hydrazone NH) and FTIR (C=N stretch at ~1600 cm1^{-1}) confirms product purity .

How can spectroscopic and crystallographic methods resolve ambiguities in this compound structural characterization?

Basic Research Focus
Discrepancies in tautomeric forms (e.g., hydrazone vs. azo isomers) require multi-technique validation:

  • X-ray crystallography : Confirms the hydrazone structure via N–N bond lengths (1.37–1.40 Å) and planar geometry .
  • UV-Vis spectroscopy : A distinct absorption band at ~300 nm (π→π* transition) differentiates hydrazones from azo derivatives .
  • Mass spectrometry : Molecular ion peaks at m/z 196.25 (C13_{13}H12_{12}N2+_2^+) validate stoichiometry .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported at >5 mg/mL) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 1 mg/m³) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

How does this compound facilitate palladium-catalyzed C–N cross-coupling reactions in organocatalyst synthesis?

Advanced Research Focus
this compound acts as a directing group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination). Mechanistic studies show:

  • Coordination : The hydrazone nitrogen binds Pd(II), stabilizing the transition state during oxidative addition .
  • Electronic effects : Electron-withdrawing substituents on benzophenone enhance catalytic turnover (e.g., –NO2_2 increases yield by 20%) .
  • Substrate scope : Arylation with aryl halides proceeds efficiently (TOF up to 1,200 h1^{-1}) under mild conditions (80°C, 12 h) .

What computational approaches predict the nonlinear optical (NLO) properties of this compound derivatives?

Advanced Research Focus
Density functional theory (DFT) and semiempirical methods (e.g., CAM-B3LYP) are used to calculate first-order hyperpolarizability (β\beta):

  • Substituent effects : Electron-donating groups (e.g., –N(CH3_3)2_2) at para positions enhance β\beta (e.g., BPH-39: β=23×1030\beta = 23 \times 10^{-30} cm4^4/statvolt) .
  • Solvent modeling : Polarizable continuum models (PCM) simulate solvent-induced polarization, critical for designing SHG crystals .
  • Validation : Experimental hyper-Rayleigh scattering (HRS) aligns with computed β\beta values (R2^2 > 0.95) .

How can structural modifications of this compound improve its bioactivity against agricultural pests?

Advanced Research Focus
Derivatization strategies for pesticidal activity:

  • Hydrazone-azole hybrids : Introducing triazole moieties increases antifungal activity (IC50_{50} = 2.3 µM against Fusarium spp.) .
  • Electrophilic substituents : Chlorine at the meta position enhances insecticidal potency (LD50_{50} = 15 mg/kg in Spodoptera litura) .
  • SAR analysis : QSAR models identify logP (optimal 3.2–3.8) and H-bond acceptors (2–3) as critical parameters .

What experimental challenges arise in crystallizing this compound for NLO applications, and how are they addressed?

Advanced Research Focus
Crystal growth issues and solutions:

  • Polymorphism : Use solvent evaporation with mixed solvents (e.g., acetone/hexane) to isolate the centrosymmetric polymorph .
  • Defect mitigation : Slow cooling (0.5°C/h) reduces dislocation density in Czochralski-grown crystals .
  • Characterization : Kurtz-Perry powder tests confirm SHG efficiency (1.5× KDP for BP-25) .

How do contradictory data on this compound’s environmental toxicity inform risk assessment methodologies?

Advanced Research Focus
Resolving ecotoxicity discrepancies:

  • Aquatic toxicity : LC50_{50} varies across species (Daphnia magna: 4.2 mg/L vs. Danio rerio: 12 mg/L) due to metabolic differences .
  • Degradation pathways : Photolysis half-life (t1/2_{1/2} = 48 h under UV) reduces bioaccumulation potential .
  • QSAR modeling : Incorporate logKow_{ow} and molecular volume to predict acute/chronic hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.